molecular formula C18H20ClN3O3S B11126733 2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide

2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide

Cat. No.: B11126733
M. Wt: 393.9 g/mol
InChI Key: NMKIOVOOEYYGBM-UHFFFAOYSA-N
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Description

2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the thiazinan ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazinan ring.

    Introduction of the chloro group: Chlorination reactions are employed to introduce the chloro group at the desired position on the benzene ring.

    Attachment of the pyridyl ethyl group: This step involves the coupling of the pyridyl ethyl group to the benzamide core through a series of reactions, such as nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to reduce certain functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The pyridyl ethyl group can participate in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-4-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-N-[2-(4-pyridyl)ethyl]benzamide can be compared with similar compounds such as:

    4-chloro-3-(1,1-dioxo-1lambda,2-thiazinan-2-yl)-benzoic acid: This compound shares the thiazinan ring and chloro group but differs in the functional groups attached to the benzene ring.

    Ethyl 2-(1,1-dioxo-1lambda,2-thiazinan-4-yl)-acetate: This compound features a similar thiazinan ring but has different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClN3O3S

Molecular Weight

393.9 g/mol

IUPAC Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-pyridin-4-ylethyl)benzamide

InChI

InChI=1S/C18H20ClN3O3S/c19-17-13-15(22-11-1-2-12-26(22,24)25)3-4-16(17)18(23)21-10-7-14-5-8-20-9-6-14/h3-6,8-9,13H,1-2,7,10-12H2,(H,21,23)

InChI Key

NMKIOVOOEYYGBM-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCCC3=CC=NC=C3)Cl

Origin of Product

United States

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